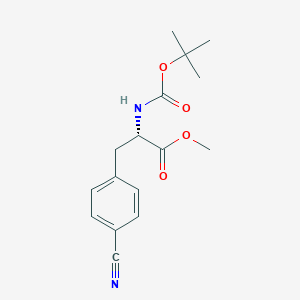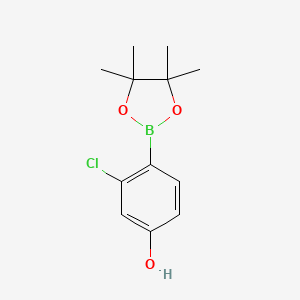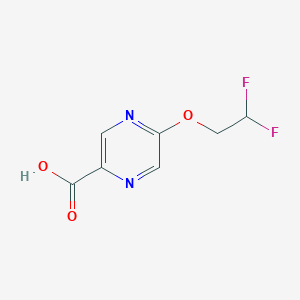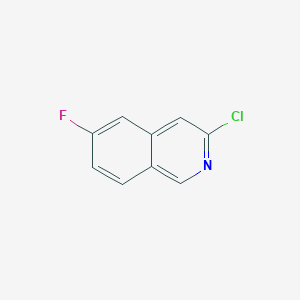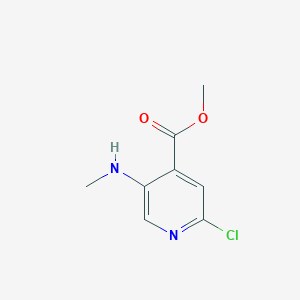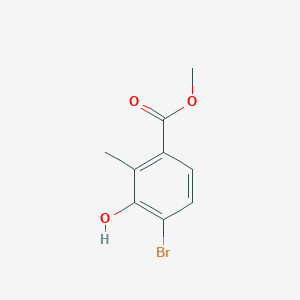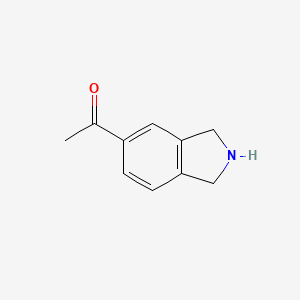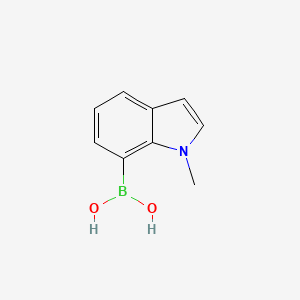
1-Methylindole-7-boronic acid
Vue d'ensemble
Description
1-Methylindole-7-boronic acid is a boronic acid derivative with the CAS Number: 1443380-07-1 . It has a molecular weight of 174.99 and its molecular formula is C9H10BNO2 . It is a solid substance .
Synthesis Analysis
Boronic acids, including 1-Methylindole-7-boronic acid, can be synthesized through various methods. One common method involves the reactions of indolylboronic acids with electrophilic compounds . Another approach involves the borylation reaction, which can be performed starting with either carboxylic acids or thioester under palladium or rhodium catalysis .Molecular Structure Analysis
The molecular structure of 1-Methylindole-7-boronic acid is represented by the formula C9H10BNO2 . Its average mass is 174.992 Da and its monoisotopic mass is 175.080460 Da .Chemical Reactions Analysis
Indolylboronic acids, such as 1-Methylindole-7-boronic acid, are known to react with electrophilic compounds . They are also used in the Suzuki reaction, a type of cross-coupling reaction . Protodeboronation of boronic esters, including 1-Methylindole-7-boronic acid, is another important reaction .Physical And Chemical Properties Analysis
1-Methylindole-7-boronic acid is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Based on the information available from the search results, here is a general overview of the types of scientific research applications for which 1-Methylindole-7-boronic acid and similar compounds are used:
Medicinal Chemistry
1-Methylindole-7-boronic acid is utilized in medicinal chemistry for synthesizing novel compounds with potential therapeutic properties. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for creating complex organic molecules that could serve as pharmaceutical intermediates .
Organic Synthesis
This compound serves as a raw material in organic synthesis, particularly in reactions catalyzed by rhodium catalysts and involving borylation reagents . It’s a key player in the development of new synthetic routes and methodologies.
Polymer Science
Boronic acids, including 1-Methylindole-7-boronic acid, find applications in polymer science. They are involved in cross-coupling reactions which are crucial for creating polymers with specific properties .
Sensing Applications
The interactions of boronic acids with diols and strong Lewis bases like fluoride or cyanide anions lead to their utility in various sensing applications. These can be homogeneous assays or heterogeneous detection systems .
Mécanisme D'action
Target of Action
1-Methylindole-7-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 1-Methylindole-7-boronic acid are the organic groups involved in the SM coupling reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 1-Methylindole-7-boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 1-Methylindole-7-boronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that 1-Methylindole-7-boronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 1-Methylindole-7-boronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds, which can have various applications in fields such as pharmaceuticals, materials science, and chemical synthesis .
Action Environment
The action of 1-Methylindole-7-boronic acid can be influenced by various environmental factors. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a wide range of conditions. Additionally, the stability of 1-Methylindole-7-boronic acid suggests that it may be resistant to degradation under various environmental conditions .
Safety and Hazards
Propriétés
IUPAC Name |
(1-methylindol-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSZQBBGYYIBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindole-7-boronic acid | |
CAS RN |
1443380-07-1 | |
| Record name | (1-methyl-1H-indol-7-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)
![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)



